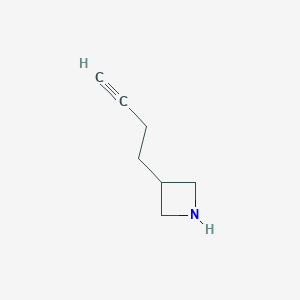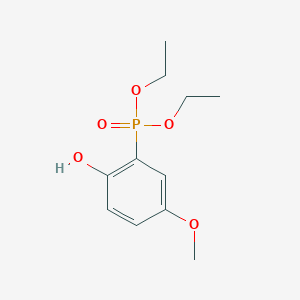
3-(But-3-yn-1-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-3-yn-1-yl)azetidine: is a heterocyclic organic compound containing a four-membered ring with three carbon atoms and one nitrogen atom. The compound is characterized by the presence of a but-3-yn-1-yl substituent attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: One method involves the microwave-assisted synthesis of azetidine derivatives.
Intramolecular Cyclization: Another method involves the intramolecular cyclization of sulfinamido-alcohol derivatives in the presence of Tsunoda reagent (cyanomethylenetributylphosphorane) at 110°C in toluene.
Industrial Production Methods:
Alkylation of Primary Amines: A straightforward synthesis of various 1,3-disubstituted azetidines can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
One-Pot Synthesis: A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation in an alkaline aqueous medium.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of azetidinones.
Reduction: Reduction of azetidines can yield various amine derivatives.
Substitution: Azetidines can participate in substitution reactions, such as nucleophilic substitution, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of azetidinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
Chemistry:
- Azetidines are used as building blocks in organic synthesis due to their unique reactivity and stability .
Biology:
- Azetidine derivatives have been explored for their potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Azetidines are found in bioactive molecules and natural products, such as azelnidipine (an antihypertensive calcium channel blocker) and cobimetinib (a mitogen-activated protein kinase inhibitor) .
Industry:
Mechanism of Action
The mechanism of action of azetidines is largely driven by their ring strain, which makes them highly reactive under appropriate conditions. The nitrogen atom in the azetidine ring can participate in various chemical reactions, including nucleophilic substitution and cycloaddition reactions . The unique four-membered ring scaffold allows for the formation of reactive intermediates that can interact with molecular targets and pathways involved in biological processes .
Comparison with Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness of 3-(But-3-yn-1-yl)azetidine:
Properties
Molecular Formula |
C7H11N |
|---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
3-but-3-ynylazetidine |
InChI |
InChI=1S/C7H11N/c1-2-3-4-7-5-8-6-7/h1,7-8H,3-6H2 |
InChI Key |
CJHVFGJFAJRSHN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[3.2.1]octan-6-one hydrochloride](/img/structure/B13448435.png)


![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13448454.png)


![[(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-phenylcarbamate](/img/structure/B13448474.png)

![4-[1-(difluoromethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B13448480.png)
![1-(2-Chlorophenyl)-3-(1,1-dimethylethyl)-4-(4-fluorophenyl)-1,4,6,7-tetrahydro-7-oxo-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13448482.png)
![(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13448486.png)
![1-[(3S,3AR,6S,6aR)-3-[[4-(4-Dimethylaminophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-6-yl]-3-naphthalen-1-ylurea](/img/structure/B13448489.png)


